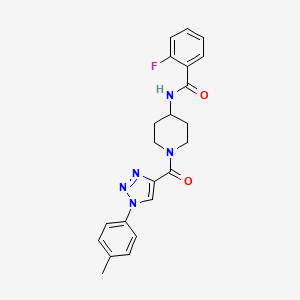

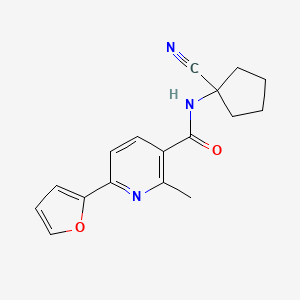

![molecular formula C13H10N2O3 B2468181 2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)acétonitrile CAS No. 1207031-99-9](/img/structure/B2468181.png)

2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)acétonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)acetonitrile” is a chemical compound that has a similar structure to "5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazole-3-carbaldehyde" . The latter compound has a linear formula of C12H9NO4 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide derivatives as PARP1 inhibitors has been described . The synthesis involved several steps including alkylation, azidation, Curtius rearrangement, hydrolysis, and salification .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using X-ray crystallography . For example, the crystal structure of “5- ( (2,3-dihydrobenzo [b] [1,4]dioxin-6-yl)methylene)- N-phenylhydrazinecarbothioamide” was reported with a triclinic crystal system .Chemical Reactions Analysis

While specific chemical reactions involving “2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)acetonitrile” are not available, similar compounds have been used in the synthesis of PARP1 inhibitors .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, “5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazole-3-carbaldehyde” is a solid compound with a SMILES string of O=CC1=NOC (C2=CC3=C (OCCO3)C=C2)=C1 .Mécanisme D'action

2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)acetonitrile exerts its effects through the modulation of various signaling pathways in cells. It has been shown to activate the Nrf2/ARE pathway, which is responsible for the regulation of oxidative stress and inflammation. 2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)acetonitrile has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival.

Biochemical and Physiological Effects:

2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)acetonitrile has been shown to have various biochemical and physiological effects, including the modulation of oxidative stress, inflammation, and cell proliferation. It has also been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)acetonitrile is its potential as a lead compound for the development of new drugs. However, there are also limitations to using 2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)acetonitrile in lab experiments. For example, 2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)acetonitrile is a relatively new compound, and there is still much to be learned about its mechanism of action and potential side effects.

Orientations Futures

There are many future directions for research on 2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)acetonitrile. One area of research could be the development of new drugs based on 2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)acetonitrile. Another area of research could be the investigation of the potential side effects of 2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)acetonitrile. Additionally, more research is needed to fully understand the mechanism of action of 2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)acetonitrile and its potential applications in various fields.

Méthodes De Synthèse

2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)acetonitrile can be synthesized through a multistep synthetic process that involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin-6-carboxylic acid with hydroxylamine hydrochloride, followed by the reaction with acetic anhydride and sodium acetate. This intermediate product is then reacted with acetonitrile and sodium hydride to produce 2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)acetonitrile.

Applications De Recherche Scientifique

Propriétés photophysiques et matériaux luminescents

Les spectres d’absorption et d’émission du composé ont été étudiés en solution (dichlorométhane) et en films minces sur des substrats en quartz . Ces études révèlent son comportement photophysique, y compris ses propriétés de fluorescence. Les chercheurs explorent son utilisation comme matériau luminescent dans les diodes électroluminescentes organiques (OLED), les capteurs et les dispositifs optoélectroniques. L’adaptation de sa structure peut améliorer son efficacité d’émission et la possibilité de réglage de sa couleur.

Safety and Hazards

Propriétés

IUPAC Name |

2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3/c14-4-3-10-8-12(18-15-10)9-1-2-11-13(7-9)17-6-5-16-11/h1-2,7-8H,3,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZUACDVWNSALIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2-(azepan-1-yl)-2-oxoethyl)-1-phenyl-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2468101.png)

![3-({[3-(3-Methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}methyl)benzonitrile](/img/structure/B2468108.png)

![N-[4-[2-(4-chlorophenyl)sulfonyl-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2468112.png)

![N-(3-cyanothiolan-3-yl)-4H,5H-naphtho[1,2-b]thiophene-2-carboxamide](/img/structure/B2468113.png)

![3,5-Dimethyl-4-{[(4-nitrophenyl)sulfanyl]methyl}isoxazole](/img/structure/B2468114.png)

![N-1,3-benzodioxol-5-yl-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2468116.png)

![[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]hydrazine dihydrochloride](/img/structure/B2468119.png)

![4-acetyl-N-[cyano(2-methylphenyl)methyl]benzamide](/img/structure/B2468120.png)

![N-(3-fluorophenyl)-2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2468121.png)